molecular formula C15H26N4O2 B6973034 N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide

N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide

Cat. No.: B6973034
M. Wt: 294.39 g/mol
InChI Key: WXRDIGRYTXBBIF-UHFFFAOYSA-N
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Description

N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide: is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, an imidazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Carbodiimides, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed:

    Oxidation Products: Oxidized imidazole derivatives.

    Reduction Products: Amines derived from the reduction of the carboxamide group.

    Substitution Products: Substituted imidazole and morpholine derivatives.

Comparison with Similar Compounds

Uniqueness: N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide is unique due to the combination of the imidazole and morpholine rings with a carboxamide linkage. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-3-7-18-9-6-16-14(18)5-4-8-17(2)15(20)19-10-12-21-13-11-19/h6,9H,3-5,7-8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRDIGRYTXBBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CCCN(C)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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